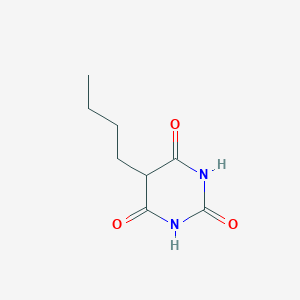
5-丁基巴比妥酸
描述
5-Butylbarbituric acid is a derivative of barbituric acid . It has a molecular formula of C8H12N2O3 . Barbituric acid is the parent compound of barbiturate drugs, although barbituric acid itself is not pharmacologically active .
Synthesis Analysis
The synthesis of 5-Butylbarbituric acid involves a two-step process. In the first step, diethyl n-butylmalonate is prepared, which is subsequently reacted with urea in the presence of a strong base, such as NaOEt, to yield the desired compound .Molecular Structure Analysis
The molecular structure of 5-Butylbarbituric acid consists of a pyrimidine heterocyclic skeleton . The average mass of the molecule is 184.193 Da and the monoisotopic mass is 184.084793 Da .Chemical Reactions Analysis
Barbituric acid is a chemical building block in the laboratory synthesis of riboflavin (vitamin B2) and in a method of producing the pharmaceutical drug minoxidil .Physical And Chemical Properties Analysis
5-Butylbarbituric acid is a solid (powder, crystalline) with a characteristic odor. It is white in color .科学研究应用
手性选择性有机催化反应
5-丁基巴比妥酸衍生物,特别是N,N'-二烷基巴比妥酸,被用于与烯酮进行手性选择性Michael加成反应。这个过程由奎宁生物碱基双功能苯二酰胺有机催化剂促进,产生具有高手性选择性的光学活性5-取代巴比妥酸衍生物 (Liu et al., 2017)。
配位化学中的合成和表征
5-丁基巴比妥酸是一组为与各种金属离子进行配位化学合成的具有生物活性的配体之一。这些化合物表现出作为乳腺癌治疗药物和对革兰氏阳性和阴性细菌都具有潜在抗生素作用的潜力 (Masoud et al., 2020)。
电化学研究和合成
在电化学研究中,通过与4-叔丁基邻苯二酚和其他化合物反应合成5-丁基巴比妥酸衍生物。这些反应形成螺环嘧啶衍生物,表明在电有机合成中的应用 (Nematollahi & Goodarzi, 2001)。
相变研究
对5-丁基-5-乙基巴比妥酸(一种衍生物)在不同温度下的晶体结构进行的研究揭示了有趣的相变行为。这项研究有助于理解巴比妥酸衍生物的分子结构和行为 (Nichol & Clegg, 2005)。
绿色合成应用
离子液体如1-丁基-3-甲基咪唑四氟硼酸盐被用于促进以环保方式合成5-芳基亚甲基巴比妥酸和硫代巴比妥酸衍生物。这种方法因其高效性和对环境的最小影响而显著 (Wang et al., 2005)。
晶体学和氢键
5-丁基巴比妥酸衍生物的晶体学揭示了独特的氢键结构,有助于理解分子相互作用和晶体结构 (Gelbrich et al., 2007)。
有机合成中的多米诺反应
通过FeCl3·6H2O催化,使用6-氨基尿嘧啶、水和醛,合成5-烷基/芳基亚甲基巴比妥酸。这个过程以其高效性和区域选择性而显著,为有机合成中的另一种策略提供了替代方案 (Kalita et al., 2014)。
未来方向
The future directions of 5-Butylbarbituric acid could involve its use in the synthesis of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . For example, it could be used as a starting material for the elaboration of thousands of complex architectures useful in medicinal chemistry .
属性
IUPAC Name |
5-butyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKIZIQFMHVTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062085 | |
| Record name | 5-Butyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylbarbituric acid | |
CAS RN |
1953-33-9 | |
| Record name | 5-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Butylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Butyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-1H,3H,5H-pyrimidine-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BUTYL BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0Z1Q56YCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

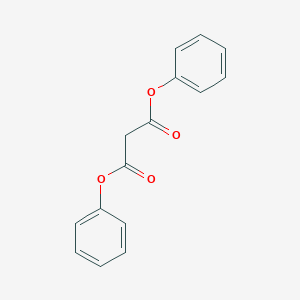
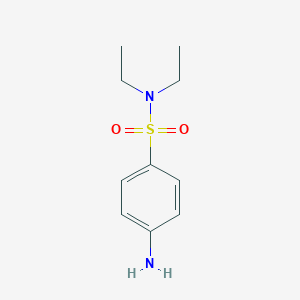

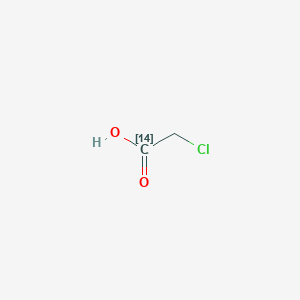

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
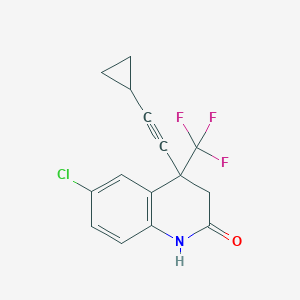
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
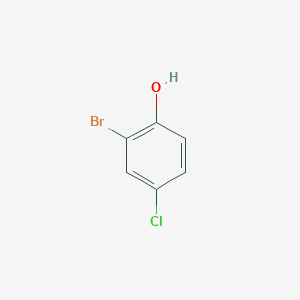
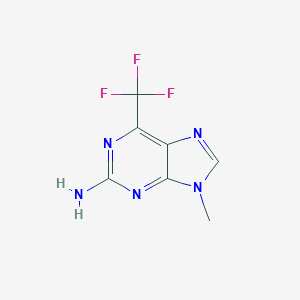
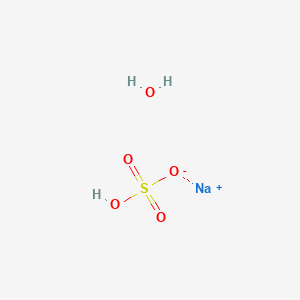

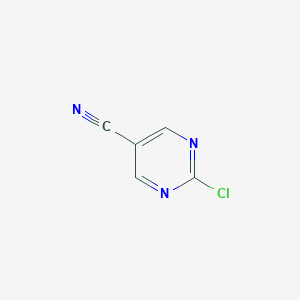
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)